Benfosformine

Description

Properties

CAS No. |

51287-66-2 |

|---|---|

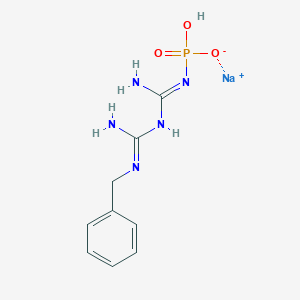

Molecular Formula |

C9H13N5NaO3P |

Molecular Weight |

293.2 g/mol |

IUPAC Name |

sodium;[(E)-[amino-[(N'-benzylcarbamimidoyl)amino]methylidene]amino]-hydroxyphosphinate |

InChI |

InChI=1S/C9H14N5O3P.Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);/q;+1/p-1 |

InChI Key |

ZGYGXCVXFCEUMS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)[O-])/N.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+] |

Synonyms |

enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Chemical Differences

The table below highlights key differences between Benfosformine and related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Solubility |

|---|---|---|---|---|

| This compound | C₉H₁₂N₅O₃P·2Na·H₂O | 407.19 g/mol | Phosphoramidate group, disodium salt | Water-soluble (disodium salt form) |

| Buformin | C₆H₁₅N₅ | 157.22 g/mol | Linear alkyl chain (butyl group) | Hydrochloride form water-soluble |

| Etoformin | C₈H₁₉N₅ | 185.27 g/mol | Ethyl and butyl substituents | Base or hydrochloride forms |

| Metformin | C₄H₁₁N₅ | 129.16 g/mol | Dimethylbiguanide | Hydrochloride form highly soluble |

Key Observations :

Functional and Clinical Comparisons

Mechanism of Action

All biguanides act primarily by activating AMP-activated protein kinase (AMPK), inhibiting hepatic gluconeogenesis, and improving peripheral glucose uptake. However, structural differences may influence secondary mechanisms:

- Buformin/Etoformin : Longer alkyl chains may increase tissue penetration but historically associated with higher lactic acidosis incidence, leading to restricted use in some regions .

- Metformin : The gold standard for type 2 diabetes, with a well-characterized AMPK-dependent mechanism and minimal lactate production .

Regulatory and Usage Status

Key Insights :

- Buformin’s decline highlights the importance of safety profiling in biguanides, a lesson informing metformin’s dominance .

Preparation Methods

Step 1: Heterocycle Synthesis

Step 2: Phosphorylation

Step 3: Salt Formation

Challenges and Limitations

- Regioselectivity : Controlling phosphorylation sites on the heterocycle.

- Yield optimization : Multi-step syntheses often suffer from low cumulative yields (e.g., 47% over three steps in dibenzofuran synthesis).

- Purification : Column chromatography is frequently required, complicating scale-up.

Comparative Analysis of Methodologies

Q & A

Basic Research Question: How should researchers design initial experiments to assess Benfosformine’s pharmacological activity in vitro?

Methodological Answer:

- Begin with dose-response assays to establish potency (e.g., IC₅₀/EC₅₀ values) using validated cellular models relevant to this compound’s purported targets (e.g., metabolic enzymes or receptors).

- Include positive and negative controls to validate assay sensitivity and specificity. For example, compare this compound’s effects to known inhibitors/agonists.

- Use replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to minimize variability .

- Reference established protocols from peer-reviewed studies on structurally analogous compounds to ensure methodological rigor .

Advanced Research Question: How can researchers resolve contradictions in this compound’s reported mechanisms of action across independent studies?

Methodological Answer:

- Conduct meta-analyses of existing data to identify patterns or confounding variables (e.g., differences in cell lines, dosage ranges, or assay conditions) .

- Perform knockdown/knockout experiments (e.g., CRISPR/Cas9) to validate this compound’s target specificity in conflicting models.

- Apply systems biology approaches (e.g., pathway enrichment analysis) to contextualize disparate findings within broader signaling networks .

- Publish negative results to clarify conditions where this compound’s activity is inconsistent .

Basic Research Question: What methodologies are critical for synthesizing and characterizing this compound with reproducibility?

Methodological Answer:

- Follow step-by-step synthetic protocols with stoichiometric ratios, solvent systems, and reaction times documented in detail (e.g., NMR-monitored reactions) .

- Characterize purity using HPLC (>95% purity threshold) and structural identity via LC-MS and ¹H/¹³C NMR .

- Include elemental analysis for novel derivatives to confirm composition .

- Provide raw spectral data in supplementary information to enable independent verification .

Advanced Research Question: How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Use structure-activity relationship (SAR) studies to modify functional groups affecting solubility (e.g., logP values) or metabolic stability (e.g., cytochrome P450 assays) .

- Employ molecular dynamics simulations to predict binding affinity and off-target interactions .

- Validate improvements in murine models with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ, t₁/₂) .

- Compare results to physiologically based pharmacokinetic (PBPK) models for translational relevance .

Basic Research Question: What strategies ensure rigorous literature review for this compound-related hypotheses?

Methodological Answer:

- Use Boolean search strings (e.g., "this compound AND (mechanism OR pharmacokinetics)") in databases like PubMed and Scopus .

- Apply the PICO framework to structure foreground questions: Population (e.g., cell type), Intervention (this compound dosage), Comparison (control compounds), Outcome (e.g., enzyme inhibition) .

- Prioritize studies with transparent experimental sections and raw data availability to assess reproducibility .

Advanced Research Question: How can researchers integrate contradictory data into a unified model of this compound’s biological effects?

Methodological Answer:

- Perform multivariate regression analysis to identify covariates (e.g., pH, temperature) that explain variability .

- Use Bayesian hierarchical models to quantify uncertainty across studies .

- Validate hypotheses with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) .

- Publish consensus guidelines for standardizing this compound research protocols .

Basic Research Question: What analytical techniques validate this compound’s purity and stability in long-term studies?

Methodological Answer:

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC .

- Quantitate degradation products using high-resolution mass spectrometry (HRMS) .

- Assess photostability under ICH Q1B guidelines to ensure compliance with regulatory standards .

Advanced Research Question: How can researchers address variability in this compound’s efficacy across different disease models?

Methodological Answer:

- Conduct comparative transcriptomics to identify model-specific pathways affected by this compound .

- Use genome-wide association studies (GWAS) to correlate genetic backgrounds with response variability .

- Validate findings in 3D organoid models or patient-derived xenografts (PDX) for clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.